molecular formula C17H25NO4 B1668037 Buflomedil CAS No. 55837-25-7

Buflomedil

Cat. No. B1668037
CAS RN: 55837-25-7
M. Wt: 307.4 g/mol
InChI Key: OWYLAEYXIQKAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buflomedil is a vasoactive drug with a variety of pharmacodynamic properties . It is known to improve nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease .


Synthesis Analysis

The synthesis of this compound involves the acylation between 1,3,5-trimethoxybenzene and 4-pyrrolidinobutyronitrile. This reaction occurs in chlorobenzene solvent in the presence of gaseous hydrochloric acid .


Molecular Structure Analysis

This compound has a molecular formula of C17H25NO4 . Its molecular weight is 307.385 Da . The hydrochloride form of this compound has a molecular formula of C17H26ClNO4 and a molecular weight of 343.8 g/mol .


Chemical Reactions Analysis

This compound has been found to interact with serum albumin and β-Cyclodextrin . The interaction of this compound with bovine serum albumin (BSA) was analyzed by fluorescence quenching and it was found that this compound had reacted with BSA in the ground state and had affected the secondary structure of BSA .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 454.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 85.6±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 281.8±3.0 cm3 .

Scientific Research Applications

Buflomedil for Acute Ischemic Stroke

A study explored the use of this compound in treating acute ischemic stroke, highlighting its potential benefits for patients with cerebral vascular diseases. However, the evidence supporting its efficacy and safety for stroke treatment remains insufficient. This research underscores the need for more robust trials to assess this compound's role in stroke therapy (Wu et al., 2015).

This compound in Diabetic Subjects with Intermittent Claudication

Research indicates that this compound has therapeutic efficacy in diabetic subjects with intermittent claudication. The study observed significant improvement in walking distances and reduction in ADP- and collagen-induced platelet aggregation in patients treated with this compound, suggesting its beneficial role in treating this condition (Diamantopoulos et al., 2001).

Topical Drug Delivery via Liposomes for Wound Healing

A study examined the effect of topically applied liposome-encapsulated this compound hydrochloride on wound repair in normal and ischemic skin tissues. The findings demonstrated accelerated wound closure and enhanced neovascularization in this compound-treated animals, suggesting its potential application in clinical wound care (Roesken et al., 2000).

This compound for Intermittent Claudication

Multiple studies have investigated the efficacy of this compound in treating intermittent claudication. Results indicate moderate improvements in pain-free walking distance for patients on this compound, although the overall evidence base is limited due to the exclusion of many trials due to poor quality. These findings highlight the need for more high-quality research to conclusively determine this compound's effectiveness in this context (Backer & Stichele, 2013).

Comparative Study of this compound and Fufang Danshen in Treating Cerebral Infarction

In a study comparing this compound with Fufang Danshen for treating cerebral infarction, this compound showed a higher total clinical effective rate, suggesting its safety and effectiveness in treating patients with cerebral infarction (Mei, 2007).

Protective Effect in a Rat Model of Moderate Cerebral Ischemia

Research on this compound hydrochloride's neuroprotective effect in a rat model of moderate global cerebral ischemia revealed that this compound couldprotect brain neurons against damage. The study found that this compound attenuated histological loss and damage of hippocampal CA1 pyramidal cells and normalized blood lactate and serum neuron-specific enolase concentrations. These results suggest the potential therapeutic application of this compound in cerebrovascular diseases (Briguglio et al., 2005).

Transdermal Delivery of this compound

A study focused on the development and evaluation of adhesive matrix-type transdermal patches for this compound hydrochloride. The research aimed to create a sustained transdermal delivery system for this compound, highlighting its potential application in transdermal drug delivery (Bhattacharya & Banerjee, 2015).

Iontophoresis of this compound for Oral Submucous Fibrosis

A study explored the effect of constant current iontophoresis on the delivery and biodistribution of this compound hydrochloride in the buccal mucosa. The findings suggest a new therapeutic strategy for oral submucous fibrosis, as concentrations in the target tissue were significantly higher than the IC50 required to block collagen production (Tyagi et al., 2019).

This compound in Treatment of Lower Extremities Ischemia

A clinical trial investigated this compound's efficacy and safety in treating lower extremities ischemia. The study showed an 80% total effective rate with significant symptom alleviation and no serious adverse reactions, indicating this compound's potential as a safe and effective treatment for this condition (Xiao, 2001).

This compound Up-regulating VEGF in Nerve Crush Injury

Research on this compound's effect on the morphological repair of sciatic nerve crush injury showed upregulation of vascular endothelial growth factor (VEGF) expression. The study suggests this compound's role in decreasing pathological lesions and improving functional rehabilitation of peripheral nerves, potentially related to upregulation of VEGF expression (Tang et al., 2012).

Efficacy in Cerebral Infarction Treatment

A study assessing this compound's efficacy in cerebral infarction treatment observed improvements in brain blood flow, brain power spectrum, and hemorheology, with minimal side effects. These results support this compound's favorable efficacy in cerebral infarction treatment (Ma Jing-zhong, 2004).

This compound and Skin-Flap Microcirculation

Astudy on this compound and pentoxifylline's effects on hamster skin-flap microcirculation assessed their role in reconstructive surgery. The study found that this compound increased functional capillary density compared to control and pentoxifylline groups, suggesting its potential use in enhancing skin flap viability (Coelho da Mota et al., 2009).

Mechanism of Action

Target of Action

Buflomedil primarily targets α-adrenoceptors and platelets . α-adrenoceptors are a type of protein found on the surface of cells in the blood vessels. They play a crucial role in regulating the contraction and relaxation of blood vessels. Platelets are small blood cells that help the body form clots to stop bleeding .

Mode of Action

This compound acts as a non-selective competitive inhibitor of α-adrenoceptors . This means it competes with other molecules for the α-adrenoceptor binding sites, reducing the effect of those molecules on the receptors. This action leads to the relaxation of blood vessels, improving blood flow .

This compound also inhibits platelet activation and aggregation by reducing adenosine diphosphate (ADP) and collagen-induced platelet aggregation . This action prevents the formation of blood clots, further improving blood flow .

Biochemical Pathways

This compound affects the vascular smooth muscle contraction pathway by inhibiting α-adrenoceptors . This inhibition leads to the relaxation of blood vessels, improving blood flow .

Additionally, by inhibiting platelet aggregation, this compound affects the blood coagulation pathway . This action prevents the formation of blood clots, further improving blood flow .

Pharmacokinetics

The pharmacokinetics of this compound appear to be linear within the dose ranges studied (50 to 200 mg for intravenous injection and 150 to 450 mg for oral administration) . The mean biological half-life of the drug is approximately 2.97 hours after oral administration and 3.25 hours after intravenous administration . On average, 72% of the dose is absorbed into the systemic circulation after oral administration .

Result of Action

The primary result of this compound’s action is the improvement of blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease . This is achieved through a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .

Safety and Hazards

Buflomedil should be handled with care to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Considering the limited benefit of Buflomedil on acute ischemic stroke in relation to its safety issues, a systematic investigation of its adverse events with stroke patients is urgently needed to inform future research .

properties

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYLAEYXIQKAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35543-24-9 (hydrochloride)
Record name Buflomedil [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022697
Record name Buflomedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55837-25-7
Record name Buflomedil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buflomedil [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buflomedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buflomedil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFLOMEDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I71DQ432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buflomedil
Reactant of Route 2
Reactant of Route 2
Buflomedil
Reactant of Route 3
Reactant of Route 3
Buflomedil
Reactant of Route 4
Reactant of Route 4
Buflomedil
Reactant of Route 5
Reactant of Route 5
Buflomedil
Reactant of Route 6
Reactant of Route 6
Buflomedil

Q & A

Q1: How does Buflomedil exert its vasoactive effects?

A: this compound primarily acts as a competitive inhibitor of α-adrenergic receptors, primarily targeting both α1 and α2 subtypes []. This inhibition leads to vasodilation, improving blood flow in tissues. Additionally, this compound inhibits platelet aggregation, enhances erythrocyte deformability, and exhibits mild calcium channel blocking properties [, , ], all contributing to its overall vasodilatory effect.

Q2: Does this compound demonstrate selectivity for α1 or α2-adrenergic receptors?

A: Research suggests that this compound does not exhibit strong selectivity for either α1 or α2-adrenergic receptor subtypes []. It inhibits both subtypes, leading to a combined vasodilatory effect.

Q3: How does this compound affect cerebral blood flow?

A: this compound administration has been shown to increase cerebral blood flow in animal models. Research in spontaneously hypertensive rats demonstrated that this compound improved survival rates after permanent bilateral carotid artery occlusion and enhanced local cerebral blood flow distribution following the occlusion [].

Q4: Does this compound impact neuronal survival following cerebral ischemia?

A: Studies indicate that this compound might provide neuroprotective effects following cerebral ischemia. Research in a rat model of moderate cerebral ischemia demonstrated that this compound attenuated ischemia-induced neuronal loss and damage in the hippocampal CA1 region []. Additionally, it restored blood lactate and serum neuron-specific enolase concentrations toward normal levels, suggesting a protective effect on neuronal metabolism and integrity.

Q5: Does this compound influence the expression of apoptosis-related proteins in neuronal cells?

A: Yes, research suggests that this compound can modulate the expression of Bcl-2 and Bax proteins, which are involved in regulating apoptosis, in the dorsal root ganglia (DRG) following sciatic nerve injury in rats []. this compound treatment was associated with upregulated Bcl-2 expression and downregulated Bax expression, potentially contributing to its neuroprotective effects.

Q6: How does this compound affect the expression of MMP-9 and TIMP-1 after cerebral ischemia-reperfusion injury?

A: this compound has been shown to influence the expression of matrix metalloproteinase-9 (MMP-9) and its inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), in a rat model of cerebral ischemia-reperfusion injury []. this compound treatment reduced the number of activated MMP-9 immunoreactive cells and increased the number of activated TIMP-1 immunoreactive cells, suggesting a potential role in modulating the inflammatory response and tissue remodeling after cerebral ischemia.

Q7: What is the role of this compound in the Veno-Arteriolar Reflex (VAR) in diabetic patients?

A: Studies suggest that this compound can improve the impaired Veno-Arteriolar Reflex (VAR) observed in diabetic patients []. this compound infusion in diabetic patients with and without complications significantly increased VAR responses at the dorsal foot and big toe, indicating improved microvascular reactivity.

Q8: What is the molecular formula and weight of this compound?

A8: this compound hydrochloride has the molecular formula C18H25NO4 • HCl and a molecular weight of 355.86 g/mol.

Q9: What analytical techniques are commonly used to characterize and quantify this compound?

A: this compound can be characterized and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [], and voltammetry [].

Q10: Can this compound interfere with certain drug immunoassays?

A: Yes, this compound has been reported to interfere with specific drug immunoassays, leading to false-positive results. Notably, it has shown interference with monoclonal EMIT d.a.u. amphetamine immunoassays [] and immunoassays for tricyclic antidepressants []. This highlights the importance of confirming positive immunoassay results with more specific analytical methods, such as HPLC.

Q11: What are the primary clinical applications of this compound?

A: this compound has been primarily used in the treatment of peripheral vascular diseases, specifically intermittent claudication, and to a lesser extent, for cerebrovascular diseases [, , ].

Q12: What is the efficacy of this compound in treating intermittent claudication?

A: Meta-analyses and randomized controlled trials (RCTs) provide limited evidence for the efficacy of this compound in treating intermittent claudication [, , , , ]. While some studies reported moderate improvements in pain-free and maximum walking distances with this compound compared to placebo, these findings are undermined by publication bias and the existence of unpublished, inconclusive trials [, ].

Q13: What are the known safety concerns associated with this compound?

A: this compound has a narrow therapeutic index, and safety concerns have been raised, particularly regarding neurological and cardiovascular adverse events, especially in cases of overdose [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.